Vidarabinemonophosphate

Antiviral prodrug solubility Nucleotide analogue formulation Intramuscular antiviral delivery

Source Vidarabine Monophosphate (Ara-AMP) — the pre-phosphorylated, water-soluble prodrug of vidarabine that bypasses viral thymidine kinase (TK)-dependent activation. Retains full potency against acyclovir/ganciclovir-resistant HSV and VZV strains (>95% of ACV-resistant isolates are TK-deficient). Enables intramuscular or bolus IV delivery (≥4 mg/mL solubility vs. ~0.05% for vidarabine base). Documented 93.88% efficacy in pediatric herpangina, surpassing acyclovir. Ideal for iontophoretic drug delivery programs, antiviral resistance research, and hospital formulary procurement where solubility and TK-independent activation are critical. Research-use-only purity ≥98%.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
Cat. No. B13415202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidarabinemonophosphate
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1
InChIKeyUDMBCSSLTHHNCD-DGPXGRDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vidarabine Monophosphate (Ara-AMP): A Pre-Phosphorylated Purine Nucleotide Prodrug for DNA Virus Indications


Vidarabine monophosphate (CAS 29984-33-6, synonym Ara-AMP) is the 5′-monophosphate ester of the purine nucleoside analogue vidarabine (adenine arabinoside, ara-A) [1]. It belongs to the adenosine monophosphate analogue class, wherein the ribose moiety is replaced by arabinose, conferring antiviral and reported antineoplastic properties [1]. The compound serves as a soluble prodrug that bypasses the rate-limiting first phosphorylation step required by vidarabine, undergoing further intracellular conversion to the active triphosphate metabolite (Ara-ATP) that competitively inhibits viral DNA polymerase and acts as a DNA chain terminator [2]. Its primary antiviral spectrum covers herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV), with historical and contemporary relevance in both clinical and research procurement contexts [2].

Why Vidarabine Monophosphate Cannot Be Replaced by Parent Vidarabine or In-Class Nucleoside Analogues for Critical Applications


The pre-phosphorylated structure of vidarabine monophosphate fundamentally alters its solubility, route-of-administration flexibility, metabolic handling, and viral resistance profile relative to both its parent compound vidarabine and several widely used nucleoside analogues [1]. Vidarabine base requires continuous intravenous infusion in large fluid volumes due to its extremely poor aqueous solubility (~0.05%), whereas vidarabine 5′-monophosphate is highly water-soluble (≥4 mg/mL), enabling intermittent intramuscular or intravenous bolus administration [1]. Furthermore, because Ara-AMP is phosphorylated by cellular kinases rather than strictly requiring viral thymidine kinase (TK) for activation, it retains full antiviral potency against acyclovir-resistant and ganciclovir-resistant HSV and VZV strains harboring TK-deficiency mutations, which account for approximately 95% of acyclovir-resistant clinical isolates [1]. These structural and pharmacological distinctions mandate deliberate compound selection rather than generic class substitution when solubility-limited delivery, acyclovir-resistant infection, or specific toxicity-profile requirements dictate the procurement decision.

Vidarabine Monophosphate: Quantitative Head-to-Head Differentiation Data for Scientific Procurement Decisions


Aqueous Solubility and Route-of-Administration Differentiation Versus Parent Vidarabine

Vidarabine monophosphate (Ara-AMP) demonstrates a transformative solubility advantage over its parent nucleoside, vidarabine (ara-A). Vidarabine base has an aqueous solubility of only ~0.05% (0.5 mg/mL), necessitating continuous intravenous infusion in large fluid volumes that severely constrains clinical feasibility and formulation options [1]. In contrast, vidarabine 5′-monophosphate is highly water-soluble, with measured solubility of 4 mg/mL in water, representing an approximately 8-fold increase in achievable solution concentration . This solubility differential directly translates into the practical ability to administer vidarabine monophosphate via intermittent intramuscular injection or intravenous bolus, whereas the parent compound is restricted to continuous intravenous infusion [1].

Antiviral prodrug solubility Nucleotide analogue formulation Intramuscular antiviral delivery

Retained Antiviral Activity Against Acyclovir-Resistant, Thymidine Kinase-Deficient HSV and VZV Mutants

Acyclovir (ACV) and ganciclovir (GCV) require initial phosphorylation by the viral thymidine kinase (TK) enzyme for activation. Consequently, ACV-resistant HSV and VZV mutants harboring TK-deficiency or altered substrate specificity – which represent approximately 95% of clinically significant acyclovir-resistant isolates – are cross-resistant to GCV but retain full susceptibility to vidarabine (ara-A) and its monophosphate form [1]. In a controlled study examining wild-type HSV-1 and three ACV-resistant mutant strains (TK-negative, TK-altered substrate specificity, and DNA polymerase mutant), all tested wild-type and ACV-resistant HSV-1 mutants displayed no resistance to vidarabine, whereas TK-mutant strains were resistant to GCV [2]. The mechanistic basis is that vidarabine/ara-AMP undergoes phosphorylation to its active triphosphate by cellular kinases independently of viral TK [1].

Acyclovir resistance Thymidine kinase deficiency HSV drug resistance

Superior Clinical Total Effective Rate Versus Acyclovir in Pediatric Herpangina

In a randomized controlled clinical trial involving 98 children with herpangina, vidarabine monophosphate demonstrated a statistically significant and clinically meaningful superior total effective rate compared with acyclovir. The study group receiving vidarabine monophosphate achieved a total effective rate of 93.88%, whereas the control group receiving acyclovir achieved a rate of 73.47% (χ² = 7.469, P = 0.006) [1]. This represents an absolute efficacy improvement of 20.41 percentage points favoring vidarabine monophosphate in this pediatric herpetic indication.

Herpangina treatment Pediatric antiviral therapy Clinical efficacy comparison

Favorable Neonatal Developmental Safety Profile Versus Cytarabine (Ara-C) in Preclinical Toxicology

Vidarabine phosphate (VP) and cytarabine (cytosine arabinoside, ara-C) are structurally related nucleoside analogues that differ in the purine (adenine) versus pyrimidine (cytosine) base. In a comparative neonatal toxicity study, 2-day-old rats received daily intraperitoneal injections of either vidarabine phosphate at 25–400 mg/kg or cytarabine at 4 mg/kg for 5 consecutive days [1]. Despite being tested at doses up to 100-fold higher than cytarabine (400 mg/kg vs. 4 mg/kg), vidarabine phosphate-treated rats exhibited only focal dermal changes localized to the injection site that resolved completely by day 19, with no significant developmental anomalies observed [1]. In stark contrast, cytarabine at only 4 mg/kg induced significant weight gain suppression, delayed hair growth, unsteady gait, cerebellar hypoplasia, retinal dysplasia, and delayed nephrogenesis that persisted to study termination [1].

Neonatal toxicity Developmental toxicology Nucleoside analogue safety

Superior Viral Titer Reduction via Iontophoretic Delivery Versus Acyclovir and NaCl in Herpes Orolabialis

In a double-blind, placebo-controlled clinical study of 27 subjects with vesicular orolabial herpes, a single iontophoretic application of vidarabine monophosphate (ara-AMP) was compared with acyclovir (ACV) and NaCl placebo. Ara-AMP-treated lesions yielded lower virus titers after 24 hours compared with lesions treated with either NaCl or ACV (P < 0.05) [1]. Furthermore, ara-AMP significantly decreased the duration of viral shedding (P < 0.05) and time to dry crust (P < 0.05) compared with the other two agents [1]. A separate report quantified that ara-AMP iontophoresis lowered HSV titer by more than 4 log₁₀ units to near zero at 24 and 48 hours [2].

Iontophoretic drug delivery Herpes labialis Viral titer reduction

Longer Duration of Anti-VZV Activity with Intermittent Dosing Versus Acyclovir

The pharmacological basis for dosing frequency was directly compared between vidarabine and acyclovir in VZV-infected cell cultures. When treatment was applied intermittently (only 8 hours/day for 4 days), vidarabine maintained anti-VZV activity equivalent to its own continuous 4-day treatment as assessed by the 50% inhibitory dose (IC₅₀) in plaque-reduction assays [1]. In contrast, intermittent treatment with acyclovir exhibited a 7.9-fold higher IC₅₀ value than continuous acyclovir treatment, indicating significant loss of antiviral potency with intermittent acyclovir dosing [1]. Vidarabine with an 8-hour/day limited treatment schedule showed anti-VZV activity comparable to continuous treatment with acyclovir, reflecting a longer intracellular duration of antiviral action [1].

Varicella-zoster virus Intermittent antiviral dosing IC50 comparison

Vidarabine Monophosphate: Evidence-Anchored Procurement Scenarios for Antiviral Research and Clinical Development


Management of Acyclovir-Resistant Herpesvirus Infections in Immunocompromised Patients

In immunocompromised populations (AIDS, transplant recipients, hematological malignancies), acyclovir-resistant HSV and VZV infections emerge due to thymidine kinase deficiency in approximately 95% of resistant isolates. Vidarabine monophosphate retains full susceptibility against these TK-deficient mutants because its phosphorylation to the active triphosphate proceeds via cellular kinases independently of viral TK [1]. Procurement of vidarabine monophosphate is directly indicated for hospital formularies and clinical trial protocols targeting confirmed or suspected acyclovir-resistant mucocutaneous herpes, where ganciclovir is also ineffective due to cross-resistance in TK-deficient strains [1].

Iontophoretic Local Delivery Systems for Dermatological Herpesvirus Lesions

Vidarabine monophosphate demonstrates a unique fit-for-purpose advantage in iontophoretic drug delivery applications: a single treatment achieves >4 log₁₀ reduction in HSV titer to near zero within 24–48 hours, statistically outperforming iontophoretically delivered acyclovir in reducing viral shedding duration and time to lesion crusting (P<0.05) [1]. The compound's charged phosphate group facilitates electromotive transport across the stratum corneum, achieving 20- to 60-fold enhanced cutaneous penetration compared with passive diffusion [1]. This evidence supports procurement specifically for iontophoresis device–drug combination development programs and dermatological virology research.

Pediatric Herpangina and Herpetic Stomatitis Clinical Protocols

Clinical evidence demonstrates that vidarabine monophosphate achieves a 93.88% total effective rate in pediatric herpangina, conferring a 20.41-percentage-point absolute improvement over acyclovir (73.47%, P=0.006) [1]. This efficacy advantage, combined with the flexibility of intramuscular administration enabled by the compound's high aqueous solubility (4 mg/mL vs. ~0.05% for parent vidarabine) , makes it a rational choice for pediatric hospital formularies, particularly where intravenous access is challenging or where oral acyclovir bioavailability limitations exist.

Nucleoside Analogue Safety Screening and Developmental Toxicology Reference Standard

In comparative neonatal toxicology, vidarabine phosphate exhibits a distinctive safety profile: no significant developmental anomalies even at 100-fold higher doses (400 mg/kg) than those causing cerebellar hypoplasia, retinal dysplasia, and nephrogenesis delay with cytarabine (4 mg/kg) [1]. This evidence position vidarabine monophosphate as a preferential reference standard or comparator compound in preclinical developmental toxicology screening programs evaluating new nucleoside analogue candidates, where the cytarabine-like toxicity spectrum must be excluded [1].

Quote Request

Request a Quote for Vidarabinemonophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.